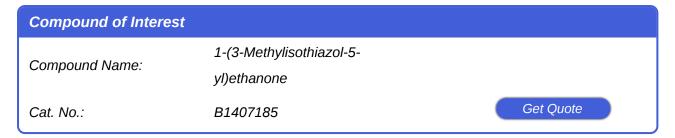


# An In-depth Technical Guide to 1-(3-Methylisothiazol-5-yl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-(3-Methylisothiazol-5-yl)ethanone** is a heterocyclic ketone containing a substituted isothiazole ring. The isothiazole nucleus is a subject of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, most notably their antimicrobial properties. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential applications of **1-(3-Methylisothiazol-5-yl)ethanone**, compiled from available chemical data.

## **Molecular Structure and Identification**

The core structure of **1-(3-Methylisothiazol-5-yl)ethanone** features a five-membered isothiazole ring, which is characterized by the presence of one nitrogen and one sulfur atom in adjacent positions. This aromatic ring is substituted with a methyl group at the 3-position and an acetyl group at the 5-position.

Table 1: Compound Identification



Identifier	Value	Reference
IUPAC Name	1-(3-methylisothiazol-5- yl)ethanone	[1]
Synonyms	3-Methyl-5-acetylisothiazole, 1- (3-Methyl-1,2-thiazol-5- yl)ethanone	[1]
CAS Number	90724-49-5	[1]
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NOS	[1]
SMILES	CC1=NSC(=C1)C(=O)C	[1]
InChIKey	AZTCKFIGYKOLKV- UHFFFAOYSA-N	[1]

## **Physicochemical Properties**

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems, including its solubility, permeability, and potential for intermolecular interactions. The properties of **1-(3-Methylisothiazol-5-yl)ethanone** have been predicted through computational models.

Table 2: Computed Physicochemical Properties



Property	Value	Reference
Molecular Weight	141.19 g/mol	[1]
XLogP3-AA (Lipophilicity)	1.4	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	1	[1]
Exact Mass	141.02483502 g/mol	[1]
Topological Polar Surface Area	58.2 Ų	[1]

## **Spectroscopic Data**

No specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **1-(3-Methylisothiazol-5-yl)ethanone** was found in the public domain at the time of this report.

For the characterization of this and similar heterocyclic compounds, the following analytical techniques are typically employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H NMR would be expected to show
  distinct signals for the methyl protons of the acetyl group, the methyl protons on the
  isothiazole ring, and the aromatic proton on the ring. <sup>13</sup>C NMR would provide information on
  the chemical environment of each carbon atom in the molecule.
- Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the C=O stretching of the ketone, C=N and C=C stretching vibrations within the isothiazole ring, and C-H stretching and bending vibrations.
- Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can aid in structural elucidation.

## **Synthesis and Reactivity**



No detailed experimental protocol for the synthesis of **1-(3-Methylisothiazol-5-yl)ethanone** was found in the public domain at the time of this report. However, a general synthetic approach can be inferred from related patent literature.

A plausible synthetic route could involve the cyclization of a  $\beta$ -iminothioamide precursor. For instance, a patent for the synthesis of 5-amino-3-methyl-isothiazole describes the ring-closure of  $\beta$ -iminothiobutyramide using an oxidizing agent[2]. A similar strategy, starting with an appropriately substituted precursor, could potentially yield **1-(3-Methylisothiazol-5-yl)ethanone**.

## **Biological Activity**

Specific biological activity data for **1-(3-Methylisothiazol-5-yl)ethanone** is not currently available in the public scientific literature. However, the broader class of isothiazolinones is well-documented for its potent antimicrobial properties.

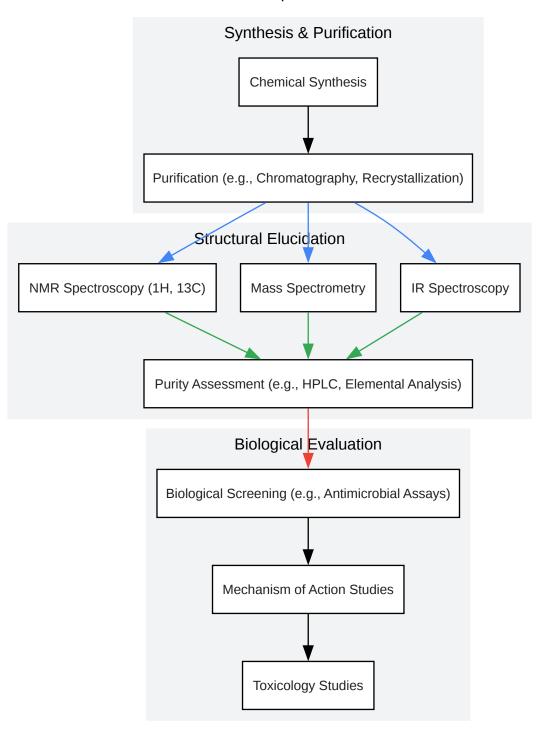
Isothiazolinones, such as methylisothiazolinone, are widely used as biocides and preservatives in various industrial and consumer products[3]. Their mechanism of action generally involves the disruption of essential cellular processes in microorganisms.

## **Experimental Protocols**

Due to the lack of specific experimental data for the target compound, this section provides a generalized workflow for the characterization of a novel chemical entity, which would be applicable to **1-(3-Methylisothiazol-5-yl)ethanone**.



#### General Workflow for Compound Characterization



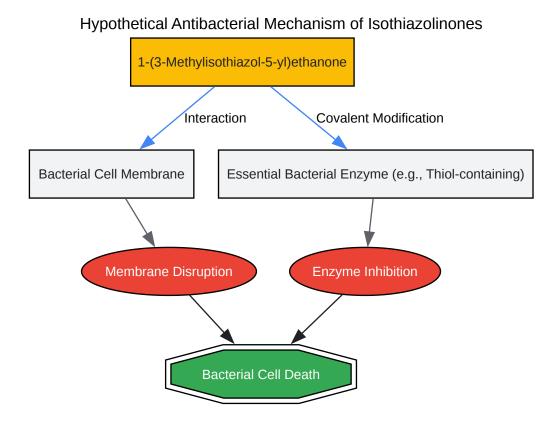
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A generalized workflow for the synthesis, purification, and characterization of a chemical compound.



## **Potential Signaling Pathway Involvement**

Given the known antimicrobial activity of isothiazolinones, a hypothetical mechanism of action could involve the inhibition of key bacterial enzymes or disruption of cellular membranes. The following diagram illustrates a conceptual pathway for such antibacterial action.



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A conceptual diagram of a hypothetical antibacterial mechanism of action for an isothiazolinone derivative.

## Conclusion

**1-(3-Methylisothiazol-5-yl)ethanone** represents a molecule of interest within the broader class of isothiazole derivatives. While detailed experimental data on this specific compound is limited in the public domain, its structural features suggest a potential for biological activity, particularly as an antimicrobial agent. Further research is warranted to synthesize and characterize this compound, and to explore its pharmacological profile. The information and generalized protocols provided in this guide serve as a foundational resource for researchers and professionals in the field of drug development and chemical sciences.



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